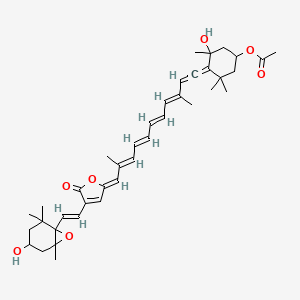![molecular formula C14H32N4 B12298966 (Z)-N',N'-bis[3-(ethylamino)propyl]but-2-ene-1,4-diamine](/img/structure/B12298966.png)
(Z)-N',N'-bis[3-(ethylamino)propyl]but-2-ene-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-N’,N’-bis[3-(ethylamino)propyl]but-2-ene-1,4-diamine is a chemical compound with a unique structure that includes both amine and alkene functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’,N’-bis[3-(ethylamino)propyl]but-2-ene-1,4-diamine typically involves the reaction of but-2-ene-1,4-diamine with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(Z)-N’,N’-bis[3-(ethylamino)propyl]but-2-ene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N’,N’-bis[3-(ethylamino)propyl]but-2-ene-1,4-diamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a ligand in the study of enzyme-substrate interactions or as a probe in biochemical assays.
Medicine
In medicine, (Z)-N’,N’-bis[3-(ethylamino)propyl]but-2-ene-1,4-diamine is investigated for its potential therapeutic properties. It may be explored as a candidate for drug development, particularly in the treatment of diseases where amine-containing compounds have shown efficacy.
Industry
In industry, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for use in the manufacture of polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of (Z)-N’,N’-bis[3-(ethylamino)propyl]but-2-ene-1,4-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s amine groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The alkene group may also participate in reactions that modify the target’s structure and activity.
Comparison with Similar Compounds
Similar Compounds
3-[2-(2-Aminoethylamino)ethylamino]propyl-trimethoxysilane: This compound has a similar amine-functionalized structure and is used in various applications, including surface modification and as a coupling agent.
But-2-ene-1,4-diamine: A simpler analog with similar reactivity but lacking the ethylamino groups.
Uniqueness
(Z)-N’,N’-bis[3-(ethylamino)propyl]but-2-ene-1,4-diamine is unique due to its combination of amine and alkene functional groups, which provide a versatile platform for chemical modifications and applications
Properties
Molecular Formula |
C14H32N4 |
|---|---|
Molecular Weight |
256.43 g/mol |
IUPAC Name |
(Z)-N',N'-bis[3-(ethylamino)propyl]but-2-ene-1,4-diamine |
InChI |
InChI=1S/C14H32N4/c1-3-16-10-7-13-18(12-6-5-9-15)14-8-11-17-4-2/h5-6,16-17H,3-4,7-15H2,1-2H3/b6-5- |
InChI Key |
QXMDBVVLXXCCCT-WAYWQWQTSA-N |
Isomeric SMILES |
CCNCCCN(CCCNCC)C/C=C\CN |
Canonical SMILES |
CCNCCCN(CCCNCC)CC=CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4aH-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12298887.png)
![2-amino-N-[4-amino-3-[3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-hydroxy-6-methoxycyclohexyl]-N-methylacetamide](/img/structure/B12298896.png)
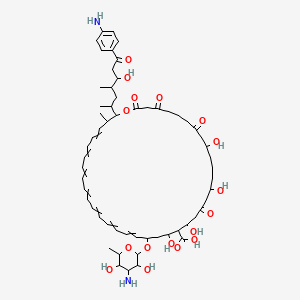
![Sodium [1,1'-biphenyl]-4-sulfinate](/img/structure/B12298904.png)
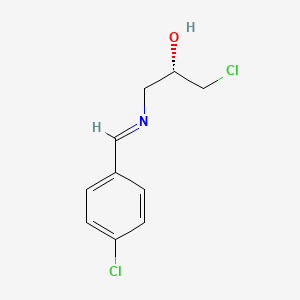
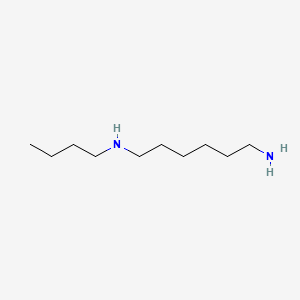
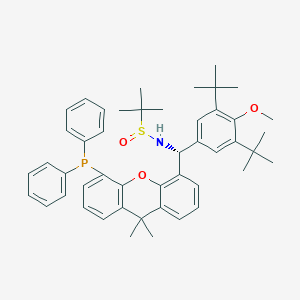
![beta-D-Glucopyranosiduronic acid, (3beta,4alpha,16alpha,22alpha)-16,28-dihydroxy-22-[[(2Z)-2-methyl-1-oxo-2-buten-1-yl]oxy]-23-oxoolean-12-en-3-yl O-beta-D-galactopyranosyl-(1-->2)-O-[O-beta-D-xylopyranosyl-(1-->2)-alpha-L-arabinopyranosyl-(1-->3)]-](/img/structure/B12298922.png)
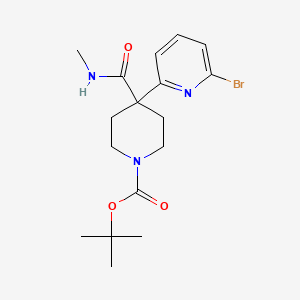
![Ir[FCF3(CF3)ppy]2(4,4'-dCF3bpy)PF6](/img/structure/B12298926.png)
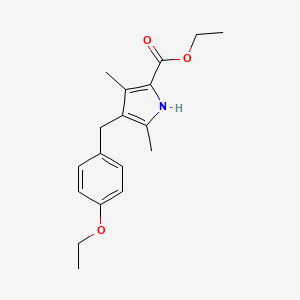
![3-{2-[2-tert-Butoxycarbonylamino-3-(1H-indol-3-yl)-propionylamino]-6-[3-(4-hydroxy-phenyl)-acryloylamino]-hexanoylamino}-N-(1-carbamoyl-2-phenyl-ethyl)-N-methyl-succinamic acid.AcOH; hydrate](/img/structure/B12298935.png)
![5-benzyl-2,3,4,5,6,7,8,9-octahydro-1H-benzo[f][1,4,8]triazacycloundecine trihydrochloride](/img/structure/B12298936.png)
